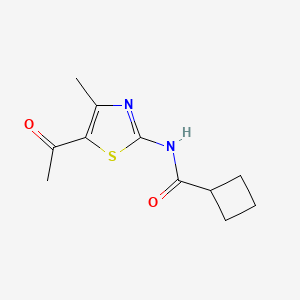
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMCC is a synthetic molecule that belongs to the class of benzothiazole derivatives and has a unique structure that makes it an attractive candidate for various research purposes. In
Wirkmechanismus
The mechanism of action of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has also been shown to have anti-tumor effects in various cancer cell lines and animal models. Additionally, N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research purposes. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide also has unique structural and fluorescent properties that make it an attractive candidate for imaging applications. However, there are also limitations to the use of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological activities. Additionally, N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has not been extensively studied in humans, and its safety and efficacy for human use are not known.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide. One area of research is the development of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide-based fluorescent probes for imaging applications. Another area of research is the investigation of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide's potential use as an anti-inflammatory and anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide and its potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide involves the reaction of 2-aminobenzothiazole with 1-methylcyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation between the carboxylic acid group and the amino group of 2-aminobenzothiazole. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-1,3-benzothiazol-2-yl-1-methylcyclohexanecarboxamide has also been investigated for its potential use as a fluorescent probe for imaging applications, due to its unique structure and fluorescent properties.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(9-5-2-6-10-15)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYAJBLLUANDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
